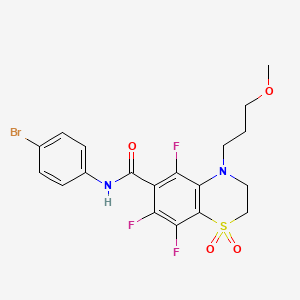![molecular formula C14H14N2O3 B12627087 N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea CAS No. 919996-75-1](/img/structure/B12627087.png)
N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea is a chemical compound that belongs to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications. The structure of N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea consists of a urea backbone with a hydroxy group and a phenoxyphenylmethyl substituent, which imparts unique characteristics to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia to form the urea derivative . This method, however, is not environmentally friendly due to the use of phosgene.
An alternative, more environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is mild, efficient, and suitable for gram-scale synthesis, making it ideal for industrial production.
Industrial Production Methods
Industrial production of N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea follows similar synthetic routes but on a larger scale. The process is optimized for economy and ease of execution, often prioritizing cost-effectiveness over environmental considerations . there is a growing emphasis on developing resource-efficient and environmentally friendly production methods to minimize the environmental impact of high-volume chemical manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenoxyphenylmethyl group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The hydroxy group and phenoxyphenylmethyl substituent play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Hydroxy-N’-[(3-phenoxyphenyl)methyl]urea can be compared with other N-substituted ureas, such as:
- N-Hydroxy-N’-[(4-methoxyphenyl)methyl]urea
- N-Hydroxy-N’-[(3-chlorophenyl)methyl]urea
- N-Hydroxy-N’-[(2,4-dimethylphenyl)methyl]urea
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties
Properties
CAS No. |
919996-75-1 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-hydroxy-3-[(3-phenoxyphenyl)methyl]urea |
InChI |
InChI=1S/C14H14N2O3/c17-14(16-18)15-10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,18H,10H2,(H2,15,16,17) |
InChI Key |
MHDAROXTDZBKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



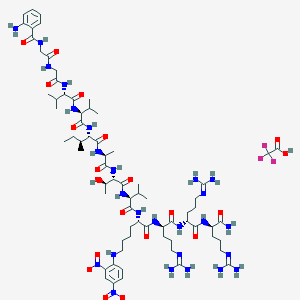
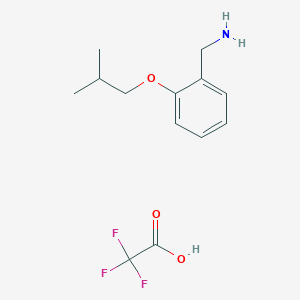
![1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12627026.png)
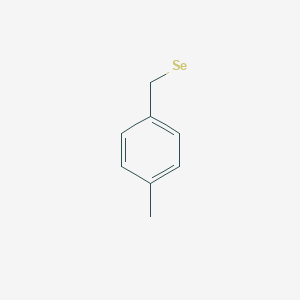
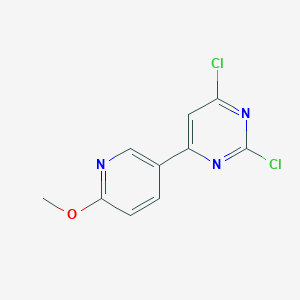
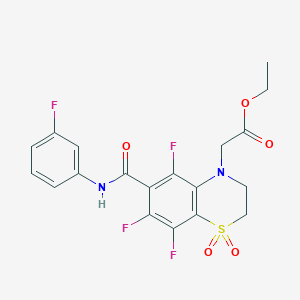
![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)

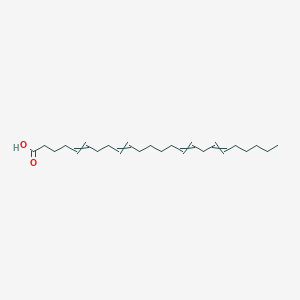
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627076.png)

![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
